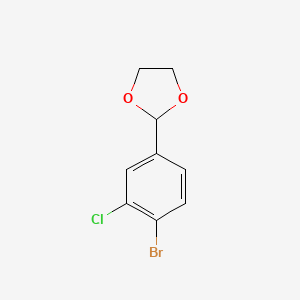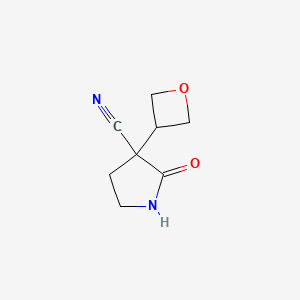
3-Ethyl-3,7-octanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3,7-octanediol (3-EOD) is an important organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a branched-chain diol, with an eight-carbon backbone, and two hydroxyl groups attached. 3-EOD is used in various synthetic and biological processes, and has been the subject of much research in recent years.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3,7-octanediol has a variety of scientific applications, including the synthesis of other organic compounds, the production of polymers, and the study of enzyme-catalyzed reactions. It is also used in the manufacture of pharmaceuticals, cosmetics, and food additives. In addition, 3-Ethyl-3,7-octanediol has been used as a model compound for studying the structure and properties of proteins, and for understanding the mechanisms of drug-receptor interactions.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3,7-octanediol is not fully understood, but it is believed to involve the formation of hydrogen bonds between the hydroxyl groups and other molecules. It is also thought to interact with proteins and other molecules through the formation of van der Waals forces.
Biochemical and Physiological Effects
3-Ethyl-3,7-octanediol has been studied for its potential biological effects. Studies have shown that it can act as an antioxidant and can reduce inflammation in cells. It has also been shown to have anti-cancer properties, and to reduce the growth of tumors in animal models. In addition, 3-Ethyl-3,7-octanediol has been found to have anti-diabetic effects, and to increase insulin sensitivity in cells.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 3-Ethyl-3,7-octanediol in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive, and can be used in a wide variety of experiments. However, there are some limitations to using 3-Ethyl-3,7-octanediol, including the fact that it is not soluble in water, and that it can be prone to oxidation.
Zukünftige Richtungen
The potential future directions for 3-Ethyl-3,7-octanediol are numerous. One potential direction is the development of new methods for synthesizing 3-Ethyl-3,7-octanediol. Another potential direction is the development of new applications for 3-Ethyl-3,7-octanediol, such as its use in drug delivery systems or as a potential therapeutic agent. Additionally, further research into the biochemical and physiological effects of 3-Ethyl-3,7-octanediol may lead to new insights into its potential therapeutic uses. Finally, further research into the mechanism of action of 3-Ethyl-3,7-octanediol may lead to new insights into the structure and function of proteins and other molecules.
Synthesemethoden
3-Ethyl-3,7-octanediol is most commonly synthesized through a process known as catalytic hydrogenation. This involves the use of a catalyst, such as palladium or nickel, to reduce the double bond between the two hydroxyl groups. The reaction is typically carried out in the presence of a solvent, such as methanol, and at a temperature of around 150-200°C. Other methods of synthesis have been developed, including the use of enzymes, but these are not as widely used.
Eigenschaften
IUPAC Name |
6-ethyloctane-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-4-10(12,5-2)8-6-7-9(3)11/h9,11-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKXJPRVDOAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3,7-octanediol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














